Cinnamodial Cinnamodial Cinnamodial is a tertiary alcohol.
Brand Name: Vulcanchem
CAS No.: 23599-45-3
VCID: VC21319835
InChI: InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1
SMILES: CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O
Molecular Formula: C17H24O5
Molecular Weight: 308.4 g/mol

Cinnamodial

CAS No.: 23599-45-3

Cat. No.: VC21319835

Molecular Formula: C17H24O5

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Cinnamodial - 23599-45-3

CAS No. 23599-45-3
Molecular Formula C17H24O5
Molecular Weight 308.4 g/mol
IUPAC Name [(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate
Standard InChI InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1
Standard InChI Key UKLMEFSRPRDOLD-YQFWSFKMSA-N
Isomeric SMILES CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O
SMILES CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O
Canonical SMILES CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O

Chemical Structure and Properties

Cinnamodial (C₁₇H₂₄O₅) is a complex natural compound with a molecular weight of 308.4 g/mol . It belongs to the class of drimane sesquiterpenes, characterized by a decalin ring system with specific functionality. Cinnamodial features a 1,4-dialdehyde arrangement with an α,β-unsaturated carbonyl group that plays a crucial role in its biological activity . Structurally, it is classified as a tertiary alcohol .

The compound is also known by several synonyms including:

  • Ugandensidial

  • CHEBI:3711

  • CHEMBL373458

Physical and Chemical Characteristics

Cinnamodial possesses distinct structural features that contribute to its reactivity. The compound's 1,4-dialdehyde functionality, combined with the α,β-unsaturated carbonyl moiety, creates a reactive center that is believed to be responsible for many of its biological effects . In its pure form, cinnamodial can be isolated as colorless crystals through recrystallization techniques .

Table 1: Physical and Chemical Properties of Cinnamodial

PropertyValue
Molecular FormulaC₁₇H₂₄O₅
Molecular Weight308.4 g/mol
Physical StateColorless crystals
Functional Groups1,4-dialdehyde, α,β-unsaturated carbonyl, tertiary alcohol
CAS Number23599-45-3

Natural Sources and Distribution

Botanical Sources

Cinnamodial has been identified in several plant species, most notably in the Malagasy medicinal plant Cinnamosma fragrans Baill. (family Canellaceae) . It is primarily concentrated in the bark of these plants, with lower concentrations in roots and leaves . The compound has also been reported in Warburgia salutaris and other related plant species .

Isolation and Quantification

The isolation of cinnamodial typically involves extraction from plant material followed by chromatographic separation. According to research findings, cinnamodial can be recrystallized from fractions using hexanes–ethyl acetate mixtures to obtain pure colorless crystals . Quantification methods include ¹H NMR spectroscopy, which has been used to estimate the relative abundance of cinnamodial in different plant parts .

Studies have shown that the bark extract of Cinnamosma species contains cinnamodial as the major drimane constituent (approximately 60% of total detectable sesquiterpenes), while root extracts show the presence of both cinnamodial and cinnamosmolide in a 2:3 ratio .

Biological Activities

Insecticidal Properties

Cinnamodial exhibits remarkable insecticidal activity against multiple mosquito species, particularly Aedes aegypti—a major vector for viral diseases including dengue, chikungunya, Zika, and yellow fever . Research has demonstrated efficacy against both larval and adult stages of the mosquito life cycle .

Larvicidal Activity

When added to larval rearing water at concentrations of 100 μM, cinnamodial demonstrates significant toxicity against first instar larvae of Ae. aegypti . The compound's larvicidal efficacy has been quantified using Abbott's correction to account for control mortality, with results indicating high potency compared to other natural compounds .

Adult Toxicity

Application of cinnamodial to the thoracic cuticle of adult female Ae. aegypti mosquitoes (1.5 nmol/mosquito) results in significant incapacitation or death within 24 hours . Notably, cinnamodial's insecticidal potency remains consistent against both pyrethroid-susceptible and pyrethroid-resistant mosquito lines, suggesting a unique mode of action compared to conventional pyrethroids .

Antifeedant and Repellent Properties

Beyond its direct toxicity, cinnamodial demonstrates powerful antifeedant and repellent effects against mosquitoes. Studies have shown that cinnamodial outperforms DEET (the gold standard for insect repellents) at repelling adult female Ae. aegypti from blood feeding . This dual action—both killing mosquitoes and preventing feeding—makes cinnamodial particularly valuable for vector control applications.

Table 2: Biological Activities of Cinnamodial Against Aedes aegypti

ActivityLife StageConcentration/DoseEffectReference
Larvicidal1st instar larvae100 μMSignificant mortality within 24h
AdulticidalAdult females1.5 nmol/mosquitoIncapacitation/death within 24h
AntifeedantAdult females-Superior to DEET
RepellentAdult females-Superior to DEET

Mechanism of Action

Effects on Mosquito Physiology

Research into cinnamodial's mode of action has revealed specific physiological targets in mosquitoes. Studies show that cinnamodial completely inhibits spontaneous contractions of the mosquito crop (a food storage organ surrounded by visceral muscle) as well as contractions stimulated by the agonist 5-hydroxytryptamine .

Calcium Channel Modulation

Morphometric analyses suggest that cinnamodial induces a tetanic paralysis of the mosquito crop that is dependent on extracellular Ca²⁺ and inhibited by Gd³⁺ (a non-specific blocker of plasma membrane Ca²⁺ channels) . Pharmacological screening has revealed that a Ca²⁺ ionophore (A23187) was the only compound other than cinnamodial to completely inhibit crop contractions via tetanic paralysis .

These findings indicate that cinnamodial likely induces tetanic paralysis by elevating intracellular Ca²⁺ through activation of plasma membrane Ca²⁺ channels, which may explain its insecticidal effects .

Sensory Receptor Interactions

The antifeedant and repellent activities of cinnamodial appear to be mediated through modulation of a sensory receptor (TRPA1) in mosquitoes . Structural modeling has been used to understand how cinnamodial interacts with TRPA1 and to explain activity differences among various derivatives .

Structure-Activity Relationship Studies

Key Structural Features

Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in cinnamodial's bioactivity. The 1,4-dialdehyde functionality and the α,β-unsaturated carbonyl group appear to be particularly crucial for its insecticidal, antifeedant, and repellent properties .

Semi-Synthetic Derivatives

To better understand the structural requirements for bioactivity and develop more stable active analogues, researchers have prepared various semi-synthetic derivatives of cinnamodial . Modifications have primarily focused on the dialdehyde functionality, resulting in derivatives such as:

  • Cinnamodimethylester

  • Cinnamo-N,11-dihydro-11-pyridazinol

  • 7β-hydroxy-cinnamopyridazine

  • Cinnamodial 12-ethylene acetal

Comparative Activity

Testing of these derivatives has provided insights into which structural features are essential for biological activity. Several cinnamodial derivatives with known insecticidal activity also inhibit crop contractions, further supporting the proposed mechanism of action .

Table 3: Comparison of Cinnamodial and Selected Derivatives

CompoundModificationLarvicidal ActivityAdulticidal ActivityReference
Cinnamodial-HighHigh
CinnamodimethylesterEsterification of aldehydesReducedReduced
Cinnamodial 12-ethylene acetalProtection of aldehydeAlteredAltered
CinnamothiazolidineAddition of thiazolidine ringActivity changesActivity changes

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator